N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Description
N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a carboxamide group at the 4-position. The molecule includes two key substituents:
- 1-prop-2-ynyl group: Attached to the piperidine nitrogen (N1), introducing alkyne functionality.
- N-[1-(4-propan-2-ylphenyl)ethyl] group: A branched arylalkyl substituent on the carboxamide nitrogen, providing steric bulk and lipophilicity.
While direct pharmacological or synthetic data for this compound are absent in available literature, its structural features align with piperidine carboxamide derivatives known for diverse biological activities, including opioid receptor modulation (e.g., fentanyl analogs) .
Properties
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-5-12-22-13-10-19(11-14-22)20(23)21-16(4)18-8-6-17(7-9-18)15(2)3/h1,6-9,15-16,19H,10-14H2,2-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUJICPVZGILMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the piperidine ring with a prop-2-ynyl halide under basic conditions.
Attachment of the 4-propan-2-ylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-propan-2-ylbenzene and an appropriate catalyst.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and catalysts such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological systems.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved would depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidine Carboxamides
The table below highlights key structural and functional differences between the target compound and related molecules:
Key Observations:
Core Structure Variations :
- The target compound and cyclopropylfentanyl share a piperidine-carboxamide backbone, whereas the H-series inhibitors (e.g., H-9) feature sulfonamide or piperazine cores .
- Cyclopropylfentanyl’s N-phenyl group and 2-phenylethyl substituent are critical for opioid receptor binding, suggesting the target’s 4-propan-2-ylphenyl group may similarly enhance lipophilicity and receptor interaction .
The 4-propan-2-ylphenyl substituent is structurally distinct from cyclopropylfentanyl’s phenyl group but shares similarities with the 4-ethoxyphenyl group in ’s compound, which may influence bioavailability .
Pharmacological Implications :
- Cyclopropylfentanyl’s μ-opioid agonist activity (100x potency vs. morphine) underscores the importance of the piperidine-carboxamide scaffold in opioid design . The target compound’s lack of a cyclopropane moiety may reduce binding affinity but requires empirical validation.
- Piperazine-based analogs (e.g., ) are typically intermediates, lacking direct pharmacological relevance compared to piperidine derivatives .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide, and how can purity be optimized?
Methodological Answer:
Synthesis involves multi-step organic reactions, including:
- Piperidine Core Formation : Condensation of piperidine-4-carboxylic acid derivatives with prop-2-ynyl halides under anhydrous conditions (e.g., using DCC as a coupling agent) .
- Substituent Introduction : Reaction of the intermediate with 4-isopropylphenethylamine via nucleophilic acyl substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .
- Purity Validation : Confirmed via HPLC (C18 column, UV detection) and NMR spectroscopy .
Basic: How is structural integrity confirmed for this compound in academic research?
Methodological Answer:
- Spectroscopic Analysis :
- Crystallography : Single-crystal X-ray diffraction using SHELX software resolves absolute stereochemistry and bond angles .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) with IC determination. Protein quantification via Bradford assay (λ = 595 nm) .
- Receptor Binding : Competitive radioligand displacement (e.g., -labeled ligands) in membrane preparations, analyzed via scintillation counting .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace prop-2-ynyl with cyclopropyl or fluorinated groups) using parallel synthesis .
- In Silico Modeling : Docking (AutoDock Vina) predicts binding modes to target proteins (e.g., kinases, GPCRs) .
- Biological Validation : Test analogs in dose-response assays (e.g., IC shifts) to identify critical pharmacophores .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction; adjust formulations (e.g., PEGylation) to improve bioavailability .
- Preclinical Models : Use orthotopic xenografts or transgenic animals to mirror human pathophysiology, as seen in neurokinin-1 antagonist studies .
Advanced: Which computational methods predict target interactions and binding affinities?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (AMBER/CHARMM force fields) to assess binding stability .
- QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) from analog libraries .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications .
Advanced: How is the pharmacokinetic (PK) profile evaluated preclinically?
Methodological Answer:
- Plasma Pharmacokinetics : Administer IV/PO doses in rodents; collect blood samples at intervals for LC-MS/MS analysis (parameters: , , AUC) .
- Tissue Distribution : Use radiolabeled -compound and autoradiography to quantify organ uptake .
- BBB Penetration : Assess via in situ brain perfusion models or P-gp efflux assays .
Advanced: What techniques identify biological targets for this compound?
Methodological Answer:
- Affinity Proteomics : Immobilize biotinylated compound on streptavidin beads; identify bound proteins via LC-MS/MS .
- CRISPR-Cas9 Screening : Knockout candidate targets in cell lines; evaluate loss of compound activity .
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
